(4-Ethyl-3-fluorophenyl)methanamine
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Overview
Description
(4-Ethyl-3-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FN It is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-fluorophenyl)methanamine typically involves the introduction of the ethyl and fluorine substituents onto the phenyl ring, followed by the formation of the methanamine group. One common method involves the reaction of 4-ethyl-3-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amine derivatives.
Scientific Research Applications
(4-Ethyl-3-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-Ethyl-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethyl and fluorine substituents can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-2-fluorophenyl)methanamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine
- (2,6-Difluorophenyl)(4-fluorophenyl)methanamine
Uniqueness
(4-Ethyl-3-fluorophenyl)methanamine is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(4-ethyl-3-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H12FN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6,11H2,1H3 |
InChI Key |
UDBOSWVFGCEDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)F |
Origin of Product |
United States |
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